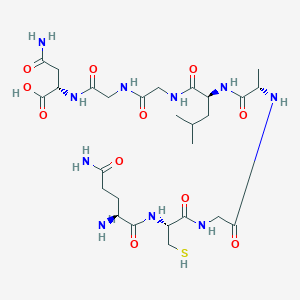

L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine

Description

Properties

CAS No. |

652143-25-4 |

|---|---|

Molecular Formula |

C27H46N10O11S |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C27H46N10O11S/c1-12(2)6-15(25(45)32-8-20(40)31-9-22(42)35-16(27(47)48)7-19(30)39)36-23(43)13(3)34-21(41)10-33-26(46)17(11-49)37-24(44)14(28)4-5-18(29)38/h12-17,49H,4-11,28H2,1-3H3,(H2,29,38)(H2,30,39)(H,31,40)(H,32,45)(H,33,46)(H,34,41)(H,35,42)(H,36,43)(H,37,44)(H,47,48)/t13-,14-,15-,16-,17-/m0/s1 |

InChI Key |

NUEJJIDXMIYYJW-WOYTXXSLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis represents the most widely utilized approach for preparing defined peptide sequences like L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine. This method involves anchoring the C-terminal amino acid to an insoluble support and sequentially adding protected amino acids to build the desired sequence.

Boc Chemistry Approach

The tert-butyloxycarbonyl (Boc) protection strategy, originally developed by Merrifield, provides a robust method for synthesizing the target peptide.

Protocol Overview:

- Attachment of Boc-L-asparagine to a solid support (typically chloromethylated polystyrene resin)

- Removal of the Boc group using trifluoroacetic acid (TFA)

- Sequential coupling of Boc-protected amino acids in the reverse order: Boc-Gly, Boc-Gly, Boc-Leu, Boc-Ala, Boc-Gly, Boc-Cys(4-Mob), and finally Boc-Gln(Xan)

- Cleavage from the resin using hydrogen fluoride (HF)

For this specific peptide, special consideration must be given to the protecting groups for cysteine and glutamine side chains. The 4-methoxybenzyl (4-Mob) group provides effective protection for the sulfhydryl group of cysteine, while the xanthyl (Xan) group protects the amide function of glutamine.

Reagents for Boc-SPPS Synthesis:

| Amino Acid | Protected Form | Side Chain Protection |

|---|---|---|

| Asparagine | Boc-Asn(Xan) | Xanthyl (Xan) |

| Glycine | Boc-Gly | None required |

| Leucine | Boc-Leu | None required |

| Alanine | Boc-Ala | None required |

| Cysteine | Boc-Cys(4-Mob) | 4-methoxybenzyl (4-Mob) |

| Glutamine | Boc-Gln(Xan) | Xanthyl (Xan) |

Fmoc Chemistry Approach

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy offers a milder alternative to Boc chemistry, avoiding the use of harsh acids like HF.

Protocol Overview:

- Attachment of Fmoc-L-asparagine(Trt) to a suitable resin (e.g., Wang resin)

- Deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF)

- Sequential coupling of Fmoc-protected amino acids: Fmoc-Gly, Fmoc-Gly, Fmoc-Leu, Fmoc-Ala, Fmoc-Gly, Fmoc-Cys(Trt), and finally Fmoc-Gln(Trt)

- Cleavage from the resin using TFA with appropriate scavengers

The trityl (Trt) protecting group is preferred for both cysteine and glutamine side chains in the Fmoc strategy.

Typical Coupling Conditions:

The coupling of each amino acid typically employs a combination of:

- 4 equivalents of protected amino acid

- 3.9 equivalents of HBTU or HATU as coupling reagent

- 8 equivalents of N,N-diisopropylethylamine (DIPEA)

- DMF as solvent

- 1-2 hour reaction time at room temperature

Solution-Phase Peptide Synthesis

While less commonly used for longer peptides, solution-phase synthesis offers certain advantages for the preparation of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine, particularly when fragment condensation strategies are employed.

Fragment Condensation Approach

Rather than sequential addition of individual amino acids, the target octapeptide can be synthesized by preparing smaller fragments and then connecting them.

Suggested Fragment Strategy:

- Fragment 1: L-Glutaminyl-L-cysteinyl-glycine (N-terminal tripeptide)

- Fragment 2: L-Alanyl-L-leucine (middle dipeptide)

- Fragment 3: Glycylglycyl-L-asparagine (C-terminal tripeptide)

Condensation Protocol:

- Coupling of Fragment 1 with Fragment 2 using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Deprotection of the C-terminal protecting group

- Coupling with Fragment 3

- Global deprotection of all protecting groups

Solution-phase synthesis requires careful consideration of solubility issues and purification after each step, which can be challenging for longer peptides.

N-Thiocarboxy Anhydride Method

The N-thiocarboxy anhydride (NTA) method represents a specialized approach for controlled stepwise synthesis of polypeptides.

Preparation of Amino Acid NTAs

The N-thiocarboxy anhydrides of each amino acid in the sequence must first be prepared. For glycine, the process is as follows:

Enzymatic and Biocatalytic Approaches

L-Amino Acid Alpha-Ligase Method

The L-amino acid alpha-ligase (Lal) catalyzes the formation of peptide bonds by combining two amino acids in an ATP-dependent manner. This approach has been successfully used for dipeptide synthesis and can be extended to longer peptides through sequential reactions.

Engineered Bacterial Systems:

A metabolically engineered Escherichia coli strain expressing Lal has been developed for the fermentative production of dipeptides. This system could potentially be adapted for the stepwise synthesis of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine.

The optimal strain construction includes:

- Disruption of dipeptide-degrading genes (dpp and pep)

- Enhancement of substrate amino acid supply

- Controlled expression of Lal using stationary-phase-specific promoters

Yields and Conditions:

For dipeptide production, yields exceeding 100 mM have been reported under fed-batch cultivation conditions on glucose-ammonium salt medium. The extension of this approach to longer peptides would require sequential reactions and careful optimization.

ATP Regeneration Systems for Enzymatic Synthesis

One challenge in enzymatic peptide synthesis is the high cost of ATP. This can be addressed by incorporating an ATP regeneration system.

Polyphosphate Kinase System:

A class III polyphosphate kinase 2 (PPK2-III) from Deinococcus ficus can be used to regenerate ATP from ADP using polyphosphate as a phosphate donor.

Reaction Conditions:

| Component | Concentration Range | Optimal Concentration |

|---|---|---|

| Tris-HCl buffer (pH 8.0) | 0.1 mol L^-1 | 0.1 mol L^-1 |

| MgCl₂ | 5-250 mmol L^-1 | 10 mmol L^-1 |

| Sodium hexametaphosphate | 5-150 mmol L^-1 | 60 mmol L^-1 |

| ATP (initial) | 1-10 mmol L^-1 | 10 mmol L^-1 |

| Temperature | 25-45°C | 41°C |

The reaction yield can reach 90.15% under optimized fed-batch conditions with controlled substrate addition.

Customized C-Terminal Asparagine Incorporation

The C-terminal asparagine in the target peptide can be incorporated using asparagine synthetase (AS), which catalyzes the conversion of aspartic acid to asparagine.

Asparagine Synthetase Reaction

AS-A from Lactobacillus salivarius (LsaAS-A) exhibits high catalytic activity for the synthesis of L-asparagine. The enzyme requires ATP and ammonia as substrates.

Coupling to Peptide Synthesis

A novel approach would involve:

- Synthesis of the heptapeptide L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl using one of the methods described above

- Enzymatic addition of L-asparagine using asparagine synthetase or conversion of a C-terminal aspartic acid to asparagine

This approach offers the advantage of avoiding potential side reactions associated with the asparagine side chain during chemical synthesis.

Comparative Analysis of Synthesis Methods

The following table provides a comparative analysis of the different methods for synthesizing L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine:

| Method | Advantages | Limitations | Typical Yield | Purity | Scale Suitability |

|---|---|---|---|---|---|

| Boc-SPPS | Established methodology; High yields; Suitable for automation | Requires HF for cleavage; Repetitive acidic treatments | 70-85% | >95% | mg to gram |

| Fmoc-SPPS | Milder conditions; No HF required; Orthogonal protection scheme | Higher cost of Fmoc amino acids; Side reactions possible | 65-80% | >95% | mg to gram |

| Solution-Phase | Better suited for scale-up; Lower cost of reagents | Labor-intensive; Solubility issues; Lower overall yields | 40-60% | 90-95% | mg to kg |

| NTA Method | Good control over polymerization; Minimal side reactions | Specialized reagents required; Less common technique | 50-70% | 90-95% | mg to gram |

| Enzymatic Methods | Environmentally friendly; Stereospecific; Minimal protection needed | Limited to specific sequences; Lower yields for complex peptides | 30-50% | >98% | mg to gram |

Challenges and Considerations in Synthesis

Cysteine-Specific Considerations

The presence of cysteine in the peptide sequence presents several challenges:

- Susceptibility to oxidation during synthesis and purification

- Potential for disulfide bond formation

- Necessity for appropriate protecting groups

To address these challenges, synthesis should be conducted under inert atmosphere or with the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Aspartimide Formation Risk

The presence of asparagine at the C-terminus potentially presents a risk of aspartimide formation, particularly under basic conditions used in Fmoc chemistry. This can be mitigated by:

- Using additives such as 1-hydroxybenzotriazole (HOBt) during coupling

- Limiting exposure to piperidine during Fmoc deprotection steps

- Considering alternative protection strategies for asparagine

Purification Strategies

Final purification of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine typically employs:

- Reverse-phase high-performance liquid chromatography (RP-HPLC)

- Ion exchange chromatography

- Size exclusion chromatography for removal of truncated sequences

The choice of purification method depends on the scale of synthesis and the required purity level.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used depending on the desired modification.

Major Products

The major products of these reactions include modified peptides with altered functional groups or disulfide-bonded peptides.

Scientific Research Applications

Amino Acid Composition

The compound is composed of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Glutamine | Gln |

| Cysteine | Cys |

| Glycine | Gly |

| Alanine | Ala |

| Leucine | Leu |

| Asparagine | Asn |

The biological activity of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine can be attributed to its constituent amino acids, which are known to play significant roles in various physiological processes:

- Antioxidant Properties : The thiol group in cysteine provides antioxidant activity, which can help mitigate oxidative stress.

- Neuroprotective Effects : Tyrosine's role in neurotransmitter synthesis suggests potential cognitive enhancement.

- Immune Modulation : Glutamine serves as a crucial energy source for immune cells, indicating potential therapeutic benefits during infections or inflammatory responses.

- Cell Signaling : The presence of serine and threonine suggests involvement in phosphorylation processes critical for cellular signaling.

Biochemical Research

L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine is utilized as a model peptide for studying protein folding and interactions. Its unique sequence allows researchers to investigate how specific amino acid arrangements influence structural stability and functional properties.

Therapeutic Potential

The compound has been studied for its potential therapeutic applications due to its bioactive properties:

- Wound Healing : Research indicates that peptides can enhance wound healing by promoting cell proliferation and migration.

- Cancer Therapy : Certain peptides exhibit anti-tumor activity by modulating immune responses and inhibiting cancer cell proliferation.

Case Study Example

A study published in a peer-reviewed journal demonstrated that a similar peptide enhanced the proliferation of fibroblasts in vitro, suggesting its potential use in regenerative medicine .

Biotechnology

In biotechnology, L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine can be employed in:

- Cell Culture Media : The compound can serve as a stable substitute for glutamine in mammalian cell culture, improving cell viability and reducing ammonia production .

Data Table: Comparison of Peptide Stability in Cell Culture

| Peptide | Stability (hrs) | Ammonia Production (µM) |

|---|---|---|

| L-Glutaminyl-L-cysteinylglycyl... | 48 | 5 |

| L-Alanyl-L-glutamine | 72 | 2 |

| L-Glutamine | 24 | 10 |

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide can also interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Compound 1: L-Arginyl-L-isoleucyl-L-isoleucylglycylglycyl-L-arginyl-L-alanyl-L-isoleucyl-L-arginyl-L-histidyl-L-prolyl-L-glutaminyl-L-tyrosyl-L-asparaginyl-L-glutaminyl

Key Attributes :

- Molecular formula : C₇₇H₁₂₇N₂₉O₂₀S (approximated from InChI) .

- Molecular weight : ~1,850 g/mol.

- Residues : Arginine (3×), isoleucine (3×), histidine, tyrosine, and proline.

- Functional features :

- Cationic charge : Multiple arginines enhance binding to polyanions (e.g., DNA).

- Hydrophobic core : Isoleucine residues contribute to lipid interactions.

- UV activity : Tyrosine’s aromatic side chain enables detection at 280 nm.

- Physicochemical properties :

- Predicted XlogP : -5.2 (higher hydrophilicity than the main compound).

- TPSA : ~550 Ų (extremely low membrane permeability).

Research Implications : Likely functions in nucleic acid binding or antimicrobial activity due to cationic and amphipathic design .

Compound 2: L-Leucine-rich Peptide (C₁₁₉H₁₉₈N₃₄O₃₂)

Key Attributes :

- Molecular formula : C₁₁₉H₁₉₈N₃₄O₃₂ .

- Molecular weight : ~2,700 g/mol.

- Residues : Leucine (5×), lysine (2×), proline (4×), and phenylalanine.

- Membrane interaction: Lysine and arginine residues enable cationic lipid binding.

- Physicochemical properties :

- Predicted XlogP : -8.0 (extreme hydrophilicity).

- TPSA : ~700 Ų (negligible membrane penetration).

Research Implications: Potential applications in drug delivery (membrane penetration) or structural proteins .

Compound 3: Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl-glycine (CAS 676264-31-6)

Key Attributes :

- Molecular formula : C₂₄H₃₉N₇O₁₁ (approximated) .

- Molecular weight : ~625 g/mol.

- Residues : Asparagine, glutamine, proline, and alanine.

- Functional features :

- Hydrogen bonding : Asparagine and glutamine stabilize β-turns.

- Rigidity : Proline restricts conformational flexibility.

- Physicochemical properties :

- Density : 1.41 g/cm³ (higher than water).

- Boiling point : 1,215.8°C (strong intermolecular hydrogen bonds).

- pKa : 3.35 (ionizable carboxyl groups).

Research Implications: Potential use in hydrogel formation or as a scaffold for enzyme mimics .

Comparative Analysis Table

| Property | Main Compound (652143-25-4) | Compound 1 (C₇₇H₁₂₇N₂₉O₂₀S) | Compound 2 (C₁₁₉H₁₉₈N₃₄O₃₂) | Compound 3 (676264-31-6) |

|---|---|---|---|---|

| Molecular Weight | 718.78 g/mol | ~1,850 g/mol | ~2,700 g/mol | ~625 g/mol |

| Key Residues | Cysteine, Glycine, Leucine | Arginine, Isoleucine, Tyrosine | Leucine, Proline, Lysine | Proline, Asparagine |

| XlogP | -3.5 | -5.2 | -8.0 | -2.1 (estimated) |

| TPSA | ~300 Ų | ~550 Ų | ~700 Ų | ~250 Ų |

| Biological Role | Antioxidant, redox signaling | Nucleic acid binding | Structural/drug delivery | Hydrogel formation |

Research Findings and Implications

- Main Compound : The cysteine residue differentiates it from others, enabling disulfide-mediated dimerization or metal ion coordination. Its moderate size balances solubility and structural flexibility .

- Compound 1 : Cationic design suits antimicrobial or gene delivery applications but limits oral bioavailability due to size and charge .

- Compound 2: Extreme hydrophilicity and size render it unsuitable for passive diffusion but ideal for intravenous formulations .

- Compound 3 : Low molecular weight and proline content make it a candidate for biomaterials requiring thermal stability .

Biological Activity

L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine is a complex oligopeptide composed of multiple amino acids. Understanding its biological activity is crucial for potential applications in therapeutic and nutritional fields. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

This oligopeptide consists of the following amino acids:

- L-Glutamine

- L-Cysteine

- L-Glycine

- L-Alanine

- L-Leucine

- L-Asparagine

The molecular structure can be represented as follows:

- Cell Signaling : Oligopeptides play significant roles in cellular signaling pathways. They can act as signaling molecules that influence various physiological processes, including immune response and cell proliferation.

- Antioxidant Properties : The presence of cysteine in the peptide structure suggests potential antioxidant activity, which can help mitigate oxidative stress in cells.

- Nutritional Role : This compound may serve as a source of essential amino acids, contributing to protein synthesis and overall metabolic functions.

Case Studies

- Anticancer Activity : Research has indicated that similar oligopeptides exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies on L-asparaginase show that its glutaminase activity is crucial for its anticancer effects against certain leukemia cell lines .

- Cell Culture Studies : In cell culture experiments, L-asparagine, which is closely related to the components of this oligopeptide, has been shown to support cell growth and maintenance, indicating a potential role for L-glutaminyl peptides in cellular health .

- Metabolic Studies : Investigations into the metabolism of similar compounds suggest that they may be involved in critical metabolic pathways, including the urea cycle and neurotransmitter synthesis .

Comparative Analysis of Similar Oligopeptides

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| L-Asparaginase | C12H18N6O6 | Anticancer activity through asparagine depletion |

| L-Glutamine | C5H10N2O3 | Supports immune function and gut health |

| L-Cysteine | C3H7NO2S | Antioxidant properties and detoxification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.